ethyl 2-(2-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C20H28N6O4S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications
Novel Diuretic Properties
Ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, also referred to as etozolin, has been identified as a diuretic with a unique chemical structure. Research on etozolin demonstrated its low toxicity and potent diuretic and saluretic properties, alongside a mild onset of action. It exhibited a significant antihypertensive effect in long-term experiments on hypertensive rats, indicating its potential for treating conditions related to high blood pressure and fluid retention without showing any pharmacological effects that would contraindicate its use as a diuretic (Herrmann et al., 1977).
Antitumor Activity
Synthetic derivatives containing the thiazole moiety, such as 2-cyano-N-(thiazol-2-yl) acetamide, have been directed toward reactions resulting in the formation of compounds with notable antitumor activity. These compounds, through various synthetic pathways, have shown promising inhibitory effects on different cancer cell lines, highlighting the potential application of this chemical structure in developing new antitumor drugs (Albratty et al., 2017).
Synthesis of Heterocyclic Compounds
The structure of ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate has been pivotal in synthesizing a wide range of heterocyclic compounds. These compounds exhibit various biological activities, making them valuable in medicinal chemistry and drug development. The structural specificity and physico-chemical parameters of such compounds underline their potential for therapeutic use, with applications extending to diuretics and possibly beyond (Satzinger, 1977).
Insecticidal Activity
Research on new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives as precursors for synthesizing various heterocycles has shown significant insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. These findings indicate the potential use of such compounds in developing new, more effective insecticides, contributing to agricultural pest control strategies (Fadda et al., 2017).
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. 1,2,4-triazole derivatives have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory effects .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given the biological activities associated with 1,2,4-triazole derivatives, it could potentially be involved in pathways related to inflammation, bacterial or fungal growth .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as an anti-inflammatory agent, it could help to reduce inflammation in the body .
Properties
IUPAC Name |
ethyl 2-[2-[[2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O4S/c1-3-30-17(28)10-14-12-31-19(21-14)22-16(27)11-25-8-6-13(7-9-25)18-23-24(2)20(29)26(18)15-4-5-15/h12-13,15H,3-11H2,1-2H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGGLOYWNTWCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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